molecular formula C27H25NO3 B252937 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252937
M. Wt: 411.5 g/mol
InChI Key: JTUBWWPECIDRFZ-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. This molecule has shown promising results in preclinical studies and has the potential to be used in the treatment of various diseases, including cancer and inflammatory disorders.

Mechanism of Action

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory and anti-tumor effects in preclinical models. The molecule has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is its specificity for the NF-κB pathway, which minimizes off-target effects. However, the molecule has limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one for different diseases and patient populations. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in humans.

Synthesis Methods

The synthesis of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,4-dimethylbenzaldehyde with methyl acetoacetate to form 1-(2,4-dimethylbenzyl)-3-methyl-4-oxo-2-pentene, which is then reacted with indoline-2,3-dione to form the final product.

Scientific Research Applications

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The molecule has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.

properties

Product Name

1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one

InChI

InChI=1S/C27H25NO3/c1-19-12-14-22(20(2)16-19)18-28-25-11-7-6-10-24(25)27(31,26(28)30)17-23(29)15-13-21-8-4-3-5-9-21/h3-16,31H,17-18H2,1-2H3/b15-13+

InChI Key

JTUBWWPECIDRFZ-FYWRMAATSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CC=C4)O)C

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O)C

Origin of Product

United States

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